molecular formula C3H10O9P2 B1208371 (2-Hydroxy-3-phosphonooxypropyl) dihydrogen phosphate CAS No. 2075-06-1

(2-Hydroxy-3-phosphonooxypropyl) dihydrogen phosphate

Cat. No.: B1208371
CAS No.: 2075-06-1
M. Wt: 252.05 g/mol
InChI Key: YEENKMKEGPBVHG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,3-diphosphoglycerol is a glycerol phosphate.

Scientific Research Applications

Synthetic Methods and Applications

Phosphonates and bisphosphonates, including (2-Hydroxy-3-phosphonooxypropyl) dihydrogen phosphate, have found significant applications in medicinal and industrial chemistry due to their stable carbon–phosphorus bonds. They are effective in various applications, ranging from bone loss prevention in osteoporotic disease to agricultural uses. Various synthesis methods lead to different physical, chemical, biological, therapeutic, and toxicological characteristics, impacting their applicability in different fields (Kaboudin et al., 2022).

Biological Applications

Phosphonic acids and their derivatives, which include this compound, have gained attention as analogues of naturally occurring phosphates and as bio-isosteric phosphorus analogues of amino acids. Their resistance to hydrolysis makes them useful in metabolic regulation and the development of potential drugs against several metabolic disorders. Efficient synthetic methods have been developed for these compounds due to their significant biological applications (Orsini et al., 2010).

Ultrasound-Promoted Synthesis

A greener approach to synthesize α-hydroxy phosphonates, similar to this compound, involves an ultrasound-assisted solvent-free method. This methodology is environmentally friendly, economical, and utilizes easy reaction conditions, highlighting its significance in industrial and pharmaceutical applications (Mandhane et al., 2010).

Phosphonate Compounds in Medicinal Chemistry

Phosphonate compounds, including this compound, are significant in medicinal chemistry. They serve as non-hydrolyzable phosphate mimics in various biomedical applications and often inhibit enzymes utilizing various phosphates as substrates. This review focuses on the biological activity of phosphonates, highlighting their potential in treating viral infections and other pathogenic diseases (Krečmerová et al., 2022).

Phosphonate Chemistry in Drug Design and Development

The study of phosphonates in drug design and development reveals their role as surrogates of natural phosphates. They mimic carboxylates and amino acids, serving as effective transition-state inhibitors. Phosphonates, such as this compound, have bioactive properties and are used in enzyme inhibitor design, bone-targeting drugs, and medical imaging. Their applications extend beyond medicinal chemistry, showcasing their versatility (Turhanen et al., 2021).

Properties

CAS No.

2075-06-1

Molecular Formula

C3H10O9P2

Molecular Weight

252.05 g/mol

IUPAC Name

(2-hydroxy-3-phosphonooxypropyl) dihydrogen phosphate

InChI

InChI=1S/C3H10O9P2/c4-3(1-11-13(5,6)7)2-12-14(8,9)10/h3-4H,1-2H2,(H2,5,6,7)(H2,8,9,10)

InChI Key

YEENKMKEGPBVHG-UHFFFAOYSA-N

SMILES

C(C(COP(=O)(O)O)O)OP(=O)(O)O

Canonical SMILES

C(C(COP(=O)(O)O)O)OP(=O)(O)O

Synonyms

glycerol-1,3-diphosphonic acid

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(2-Hydroxy-3-phosphonooxypropyl) dihydrogen phosphate
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(2-Hydroxy-3-phosphonooxypropyl) dihydrogen phosphate
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(2-Hydroxy-3-phosphonooxypropyl) dihydrogen phosphate
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(2-Hydroxy-3-phosphonooxypropyl) dihydrogen phosphate
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(2-Hydroxy-3-phosphonooxypropyl) dihydrogen phosphate
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(2-Hydroxy-3-phosphonooxypropyl) dihydrogen phosphate

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